2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Description
2-Amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound featuring a benzo[g]chromene core fused with a naphthoquinone-like framework. Its structure includes a bromine atom at position 7, a 4-tert-butylphenyl substituent at position 4, and a cyano group at position 2. These substituents confer distinct electronic, steric, and lipophilic properties, making the compound a candidate for biological applications, particularly in anticancer research .
Properties
IUPAC Name |
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBKUJBWIBQFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-tert-butylphenyl, is brominated using liquid bromine in the presence of a catalyst such as iron powder.
Cyclization: The brominated product undergoes a cyclization reaction with a suitable reagent to form the benzochromene core.
Carbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromene oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Substituent Effects
Key Observations:
- Core Structure Differences: Benzo[g]chromene derivatives (e.g., target compound) exhibit a fused naphthoquinone-like framework, whereas benzo[h]chromene analogues (e.g., ) have a different ring-fusion pattern, altering electronic conjugation and biological target interactions .
- Substituent Effects: Bromine: The bromine at position 7 in the target compound contrasts with hydroxy () or hydrogen () groups in analogues. Bromine’s larger atomic radius and electron-withdrawing nature may enhance DNA intercalation or covalent binding .
Crystallographic and Physicochemical Properties
- Crystal Packing : The tert-butyl group in the target compound disrupts planar stacking observed in methoxy-substituted analogues (), leading to twisted conformations (dihedral angles >80°) and altered hydrogen-bonding networks (N–H⋯N vs. N–H⋯O) .
- Thermal Stability : Bromine’s high atomic mass increases melting points (~250–300°C) compared to fluorine- or hydroxy-substituted derivatives (e.g., : mp 234–237°C) .
Biological Activity
2-Amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound that belongs to the benzochromene class, characterized by its unique structural features, including an amino group, a bromine atom, and a carbonitrile group. This compound has garnered interest due to its potential biological activities, which are critical in various fields such as medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with the following structural characteristics:
- Amino Group : Contributes to hydrogen bonding and biological interactions.
- Bromine Atom : Enhances lipophilicity and may participate in halogen bonding.
- Carbonitrile Group : Can act as a nucleophile in biochemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and bromine groups facilitate interactions through hydrogen bonds and halogen bonds, respectively. The carbonitrile group can engage in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.
Anticancer Activity
Research indicates that derivatives of benzochromenes exhibit significant anticancer properties. Studies have shown that compounds with similar structures induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For instance:
- Mechanism : Compounds similar to this compound have been reported to activate caspases, which are crucial for the apoptotic process .
Antimicrobial Properties
Compounds within the benzochromene class have also demonstrated antimicrobial activities against various pathogens. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial efficacy:
Antioxidant Activity
The presence of functional groups such as the amino and carbonitrile groups contributes to antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress.
Case Studies
- Antitumor Mechanism : A study evaluated the effects of a series of 4H-chromene derivatives on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds against various bacterial strains. The results demonstrated significant inhibition zones, confirming their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
